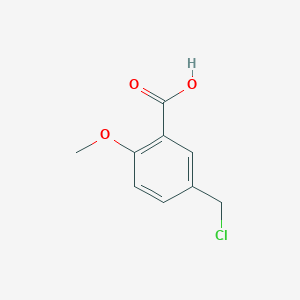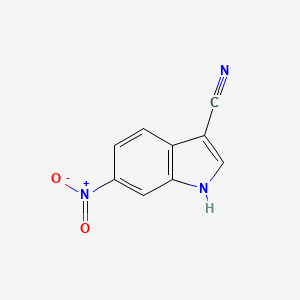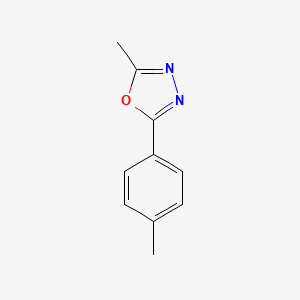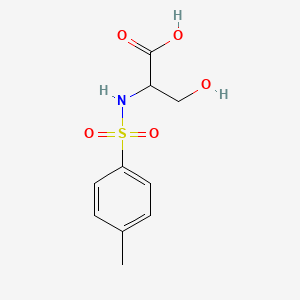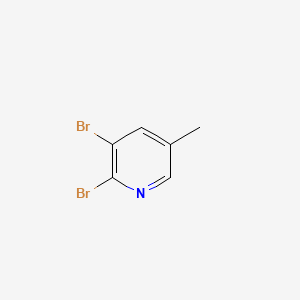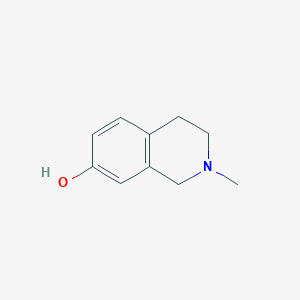![molecular formula C6H4N2O4 B1296381 Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione CAS No. 4156-75-6](/img/structure/B1296381.png)
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione
Overview
Description
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione is a type of pyrimidine derivative. Pyrimidine and its fused derivatives, including furo[2,3-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of furo[2,3-d]pyrimidine based chalcones has been achieved using the bioisostere concept . This involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .
Scientific Research Applications
Protein Kinase Inhibitors for Cancer Treatment
Furo[3,4-D]pyrimidine derivatives have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Anticancer Activity
Furo[3,4-D]pyrimidinones have been evaluated in vitro against a panel of human cancer cell lines including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cell lines . Derivative 12n showed high activity (IC50 = 6.55 ± 0.31 µM) against the HeLa cell line .
Combinatorial Synthesis
A facile protocol was developed for the combinatorial synthesis of furo[3,4-D]pyrimidinone and pyrrolo[3,4-D]pyrimidinone library via a one-pot condensation, from 2-amino furans/pyrroles . This process provides mild access to two diverse series of natural product-like heterocycles .
Antibacterial and Antifungal Applications
Pyrimidine derivatives, including Furo[3,4-D]pyrimidine, have been highlighted in the fields of antibacterial and antifungal research .
Antiviral Applications
Furo[3,4-D]pyrimidine derivatives have also been applied in antiviral research .
Enzyme Inhibition
Furo[3,4-D]pyrimidine derivatives have been used in enzyme inhibition research .
Host Materials for OLEDs
Furo[3,4-D]pyrimidine-based compounds have been used as host materials for highly efficient green phosphorescent OLEDs .
properties
IUPAC Name |
1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-12-5(10)3(2)7-6(11)8-4/h1H2,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLWNMYHQMDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315659 | |
| Record name | 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione | |
CAS RN |
4156-75-6 | |
| Record name | 4156-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione derivatives?
A1: The research primarily focuses on synthesizing Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione derivatives and evaluating their potential as antitumor agents. Specifically, the study examines the growth-inhibitory activity of 5-(substituted thiomethyl)-6-carbamoyluracils and 5-(substituted thiomethyl)-uracils against L-1210 cells (murine leukemia cells) in vitro [, ]. This suggests that Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione derivatives, particularly those with specific substitutions, could have potential applications in cancer research.
Q2: How is the nucleoside analog of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione synthesized?
A2: The research outlines a synthetic route for creating the 1-(β-D-ribofuranosyl) derivative of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione. The process involves reacting silylated Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione with a protected ribose sugar (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst (SnCl4) [, ]. This reaction yields the protected nucleoside, which is then deprotected using sodium methoxide to obtain the desired 1-(β-D-ribofuranosyl)Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione [, ]. This nucleoside analog could be further investigated for its potential biological activity and applications in nucleotide chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



